molecular formula C16H11BrN4S B294384 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B294384
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: IAEGLOWMSQSRHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential pharmacological activities. BPTT has a unique chemical structure that makes it a promising candidate for the development of new drugs with enhanced efficacy and reduced toxicity.

Wirkmechanismus

The exact mechanism of action of 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Additionally, 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exert several biochemical and physiological effects in vitro and in vivo. For example, 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis and cell cycle arrest in cancer cells by activating various signaling pathways. Additionally, 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects. Furthermore, 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce bacterial growth and biofilm formation, which may have potential applications in the development of new antimicrobial agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its unique chemical structure, which makes it a promising candidate for the development of new drugs with enhanced efficacy and reduced toxicity. Additionally, 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent pharmacological activities against various diseases, making it a versatile compound for use in preclinical studies. However, one of the limitations of 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for the study of 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is the development of new analogs of 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in various fields of medicine. Furthermore, the development of new drug delivery systems for 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may enhance its therapeutic potential and reduce its toxicity in vivo.

Synthesemethoden

The synthesis of 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step process involving the reaction of 2-bromoaniline with 4-methylbenzaldehyde, followed by cyclization with thiosemicarbazide. This reaction yields the desired compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of medicine, including cancer therapy, neuroprotection, and antimicrobial activity. Several studies have shown that 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Furthermore, 3-(2-Bromophenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has demonstrated antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

Eigenschaften

Molekularformel

C16H11BrN4S

Molekulargewicht

371.3 g/mol

IUPAC-Name

3-(2-bromophenyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4S/c1-10-6-8-11(9-7-10)15-20-21-14(18-19-16(21)22-15)12-4-2-3-5-13(12)17/h2-9H,1H3

InChI-Schlüssel

IAEGLOWMSQSRHA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Kanonische SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.